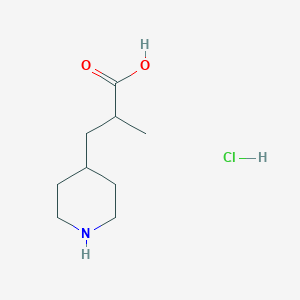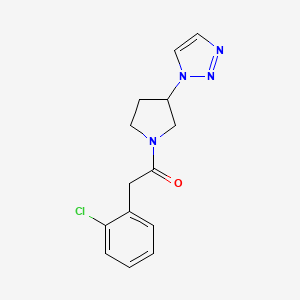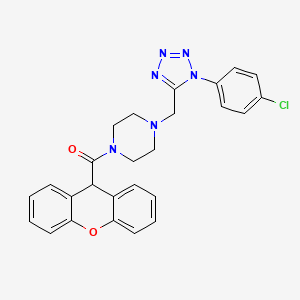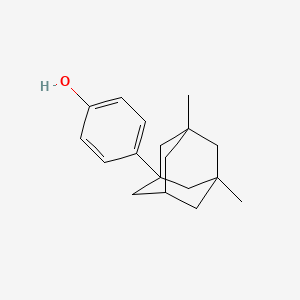![molecular formula C13H17N5O B2769529 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide CAS No. 2034324-14-4](/img/structure/B2769529.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety . This class of compounds is known for their valuable biological properties. Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can also act as antifungal, antitubercular, and antibacterial agents .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .
Scientific Research Applications
- Researchers have synthesized a series of novel triazolo [4,3-a]pyrazine derivatives containing this compound. These derivatives were characterized using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- In vitro antibacterial testing revealed that some of these compounds exhibit moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin .
- FABP4 and FABP5 are isoforms recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. The compound’s interaction with these proteins could be explored for therapeutic purposes .
- Designing thermostable energetic materials is crucial for various applications. Researchers have explored heterocyclic triazole-fused skeletons, and this compound could be part of such investigations .
- Pyrazolo [3,4-d]pyrimidine derivatives, which share structural similarities with our compound, have been found to possess antitumor and antileukemia activity. Investigating its potential as an adenosine receptor antagonist could be worthwhile .
- In 2022, a mechanochemical method was developed to obtain 1,2,4-triazolo [1,5-a]pyridines. This compound could be explored in similar synthetic approaches .
Antibacterial Activity
Fatty Acid-Binding Proteins (FABPs)
Energetic Materials
Adenosine Receptor Antagonists
Mechanochemical Synthesis
Safety and Hazards
Future Directions
The future directions for “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide” and similar compounds could involve further exploration of their biological properties and potential applications. For instance, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown potential as anticancer agents , suggesting possible avenues for future research and development.
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of CDK2, which results in significant alterations in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within certain cell types .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the halting of cell division and proliferation, thereby exerting an anti-tumor effect . The induction of apoptosis is another downstream effect of CDK2 inhibition .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-12(11-4-1-5-11)14-6-2-3-10-7-15-13-16-9-17-18(13)8-10/h7-9,11H,1-6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRKJTWYZKJXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2769449.png)



![2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2769455.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769456.png)


![1,6-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769462.png)

![(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2769464.png)
![7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2769465.png)

